molecular formula C13H12FN5O B2642935 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2415599-05-0

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide

Katalognummer: B2642935
CAS-Nummer: 2415599-05-0
Molekulargewicht: 273.271
InChI-Schlüssel: LGRYBTDRJVMAPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has shown promising results in preclinical studies as a potential therapeutic agent for various cancers, including breast, prostate, and lung cancer.

Wirkmechanismus

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide is a selective inhibitor of mTOR, a protein kinase that plays a critical role in cell growth and proliferation. By inhibiting mTOR, this compound can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to inhibiting mTOR signaling, this compound can also induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity for mTOR. This allows researchers to specifically target the mTOR pathway without affecting other signaling pathways. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide as a therapeutic agent. One direction is to explore its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative disorders or autoimmune diseases. Finally, further research is needed to optimize the formulation and administration of this compound to improve its efficacy and reduce its toxicity.

Synthesemethoden

The synthesis of 5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoropyridine with 2-pyrazinecarboxylic acid to yield 5-fluoro-N-(1-pyrazin-2-yl)pyridine-3-carboxamide. This intermediate is then reacted with 3-azetidinone in the presence of a base to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

Eigenschaften

IUPAC Name

5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-9(4-16-5-10)13(20)18-11-7-19(8-11)12-6-15-1-2-17-12/h1-6,11H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRYBTDRJVMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.